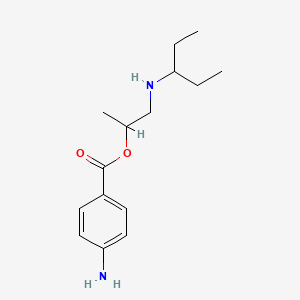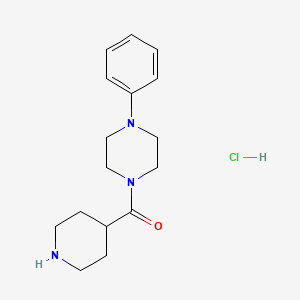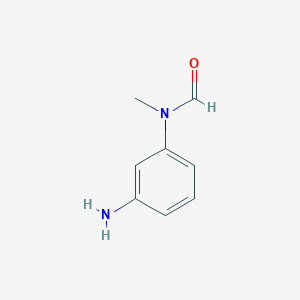
Tris(2-propylphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-propylphenyl) phosphate: is an organophosphate compound with the molecular formula C27H33O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its three 2-propylphenyl groups attached to a central phosphate group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(2-propylphenyl) phosphate can be synthesized through the esterification of phosphoric acid with 2-propylphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-propylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl phosphates.
Aplicaciones Científicas De Investigación
Chemistry: Tris(2-propylphenyl) phosphate is used as a flame retardant in polymers and textiles. Its ability to inhibit combustion makes it valuable in the production of fire-resistant materials.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor. Research is ongoing to understand its impact on human health and the environment.
Medicine: While not commonly used in medicine, this compound is investigated for its potential toxicological effects and its interactions with biological molecules.
Industry: In addition to its use as a flame retardant, this compound is employed as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of materials such as PVC.
Mecanismo De Acción
The mechanism of action of tris(2-propylphenyl) phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, which inhibits the spread of flames. The compound can also interfere with the endocrine system by mimicking or blocking the action of natural hormones, leading to potential health effects.
Comparación Con Compuestos Similares
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties.
Triphenyl phosphate: Used as a plasticizer and flame retardant, with a different phenyl group structure.
Tris(2-ethylhexyl) phosphate: A plasticizer with a longer alkyl chain, providing different physical properties.
Uniqueness: Tris(2-propylphenyl) phosphate is unique due to its specific phenyl group structure, which imparts distinct chemical and physical properties. Its balance of flame retardant and plasticizing properties makes it valuable in various industrial applications.
Propiedades
Número CAS |
84642-70-6 |
|---|---|
Fórmula molecular |
C27H33O4P |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
tris(2-propylphenyl) phosphate |
InChI |
InChI=1S/C27H33O4P/c1-4-13-22-16-7-10-19-25(22)29-32(28,30-26-20-11-8-17-23(26)14-5-2)31-27-21-12-9-18-24(27)15-6-3/h7-12,16-21H,4-6,13-15H2,1-3H3 |
Clave InChI |
FPIUEVPELBLXGL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCC)OC3=CC=CC=C3CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)


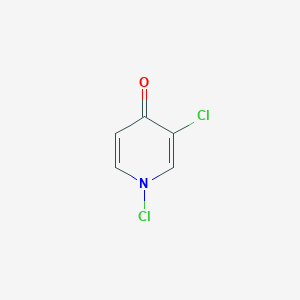
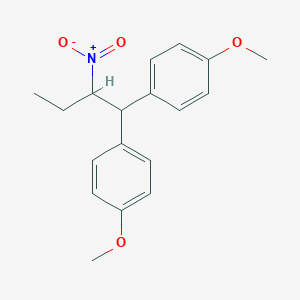


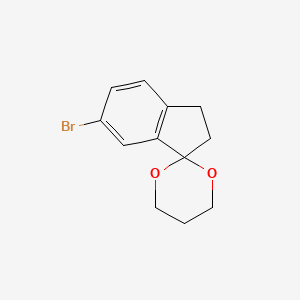
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
